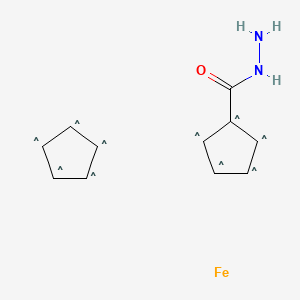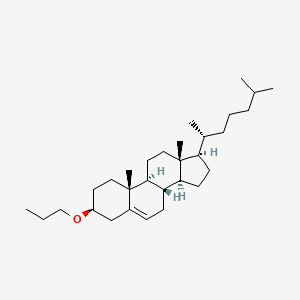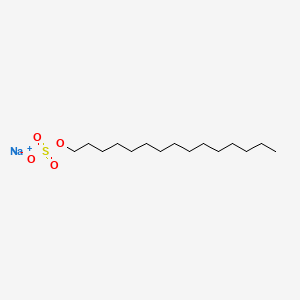
dipraseodymium oxide silicate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipraseodymium oxide silicate is a compound that combines praseodymium oxide with silica. Praseodymium is a rare earth element, and its compounds are known for their unique optical, electrical, and catalytic properties. This compound is of particular interest in various scientific and industrial applications due to its stability and multifunctional characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dipraseodymium oxide silicate can be synthesized through several methods, including solid-state reactions, sol-gel processes, and precipitation techniques. One common method involves the reaction of praseodymium oxide with silica at high temperatures. For instance, praseodymium oxide and silica can be mixed in specific ratios and heated to temperatures ranging from 1200°C to 1650°C in an atmosphere of hydrogen or air . This process leads to the formation of various silicate phases, including orthosilicate and pyrosilicate.
Industrial Production Methods
In industrial settings, the production of this compound often involves high-temperature calcination of praseodymium nitrate or praseodymium hydroxide with silica. The calcination process typically occurs at temperatures above 500°C to ensure the formation of a stable crystalline structure . The choice of starting materials and reaction conditions can significantly influence the properties of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Dipraseodymium oxide silicate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of praseodymium in different oxidation states, primarily +3 and +4.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen, oxygen, and various acids and bases. For example, the interaction of praseodymium oxide with silica in an atmosphere of hydrogen or air at high temperatures leads to the formation of different silicate phases .
Major Products
The major products formed from these reactions include orthosilicate, pyrosilicate, and other silicate structures. The specific products depend on the reaction conditions, such as temperature and the ratio of praseodymium oxide to silica.
Aplicaciones Científicas De Investigación
Dipraseodymium oxide silicate has a wide range of scientific research applications due to its unique properties. Some of the key applications include:
Catalysis: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Microelectronics: Due to its high dielectric constant and low leakage currents, it is used in the fabrication of microelectronic devices.
Biomedical Applications: Its biocompatibility and stability make it suitable for use in biomedical devices and drug delivery systems.
Environmental Remediation: It is employed in environmental remediation applications, such as wastewater treatment and pollution control.
Mecanismo De Acción
The mechanism of action of dipraseodymium oxide silicate in catalytic applications involves the interaction of praseodymium ions with reactant molecules. The mixed valency state of praseodymium (III and IV) plays a crucial role in facilitating redox reactions. In microelectronic applications, its high dielectric constant and stable crystal structure contribute to its effectiveness as an insulating material .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to dipraseodymium oxide silicate include other rare earth silicates, such as cerium oxide silicate and neodymium oxide silicate. These compounds share some common properties due to the presence of rare earth elements but also exhibit unique characteristics based on their specific compositions.
Uniqueness
This compound is unique due to the specific properties imparted by praseodymium. Its high stability, mixed valency states, and multifunctional characteristics make it distinct from other rare earth silicates. Additionally, its applications in catalysis, microelectronics, and environmental remediation highlight its versatility and importance in various fields .
Propiedades
Número CAS |
12401-47-7 |
|---|---|
Fórmula molecular |
O12Pr2Si3-6 |
Peso molecular |
558.06 g/mol |
Nombre IUPAC |
dioxido(oxo)silane;oxygen(2-);praseodymium(3+) |
InChI |
InChI=1S/3O3Si.3O.2Pr/c3*1-4(2)3;;;;;/q6*-2;2*+3 |
Clave InChI |
ONGPMHGVYBNKON-UHFFFAOYSA-N |
SMILES canónico |
[O-2].[O-2].[O-2].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Pr+3].[Pr+3] |
Sinónimos |
dipraseodymium oxide silicate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








